molecular formula C17H16N2O3 B12860513 2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid

2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid

Cat. No.: B12860513
M. Wt: 296.32 g/mol
InChI Key: JADVAVGIEBVNEP-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a nicotinic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the Michael addition reaction, where carboxylate-substituted enones react with nitroalkanes to form pyrrolidine-3-carboxylic acid derivatives . This reaction is often catalyzed by organocatalysts to achieve high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, which allows for better interaction with target proteins . The phenyl and nicotinic acid groups can further modulate the compound’s activity by influencing its electronic properties and solubility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural features but differ in their specific functional groups and biological activities.

Uniqueness

What sets 2-(2-(Pyrrolidine-3-carbonyl)phenyl)nicotinic acid apart is its combination of a pyrrolidine ring with a phenyl and nicotinic acid moiety

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c20-16(11-7-9-18-10-11)13-5-2-1-4-12(13)15-14(17(21)22)6-3-8-19-15/h1-6,8,11,18H,7,9-10H2,(H,21,22)

InChI Key

JADVAVGIEBVNEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC=N3)C(=O)O

Origin of Product

United States

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